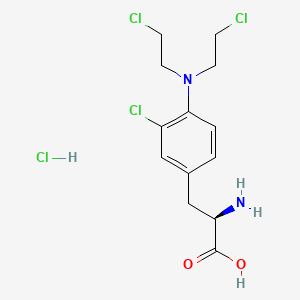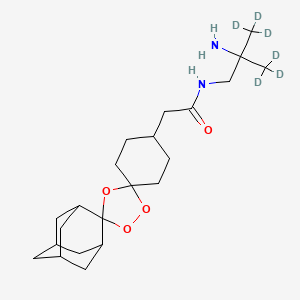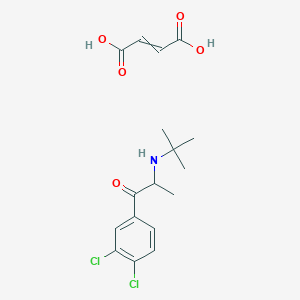
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, a chloromethyl group, and a nonadien-6-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the chloromethyl group and the formation of the nonadien-6-yne backbone. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aldehydes or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism by which (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-2,4-Decadienal: This compound shares a similar nonadien-6-yne backbone but lacks the chloromethyl and chlorine substituents.
(2E,4Z)-Decadienal: Another related compound with a similar structure but different stereochemistry.
Uniqueness
The presence of chlorine atoms and a chloromethyl group in (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C12H16Cl2 |
|---|---|
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
(2E,4Z)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne |
InChI |
InChI=1S/C12H16Cl2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7H,9-10H2,1-3H3/b7-5+,11-6- |
InChI-Schlüssel |
SPZQGHAWPIPYMT-WXLRGLDMSA-N |
Isomerische SMILES |
CC(C)(C)C#C/C=C(\CCl)/C=C/CCl |
Kanonische SMILES |
CC(C)(C)C#CC=C(CCl)C=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
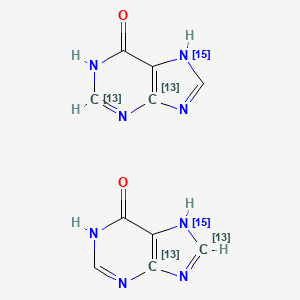
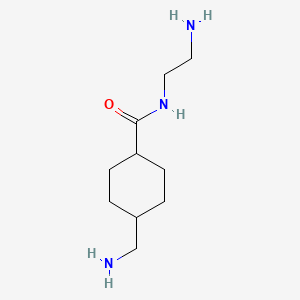
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)

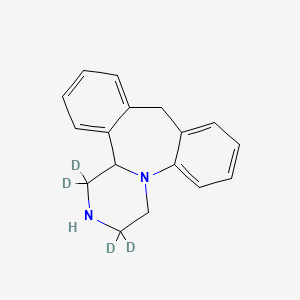

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
